Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-
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Overview
Description
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired acetamide.
Industrial Production Methods
On an industrial scale, the production of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((1-Methylpyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The acetamide group can also participate in various biochemical pathways, modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the acetamide group.
N-Methylpyrrolidine: Lacks the acetamide group but shares the pyrrolidine ring structure.
N-Acetylpyrrolidine: Contains an acetyl group attached to the pyrrolidine ring.
Uniqueness
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both the methyl group on the pyrrolidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61645-92-9 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
UPDHXSWOJKNLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCN1C |
Origin of Product |
United States |
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